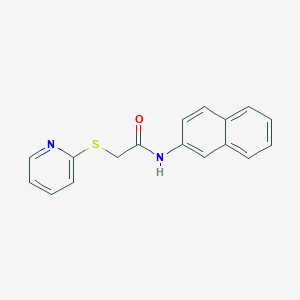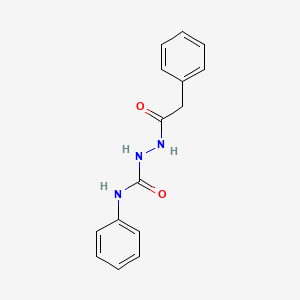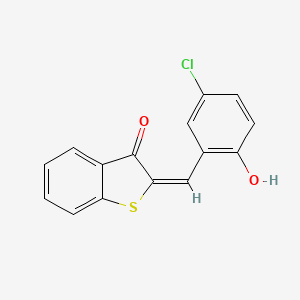![molecular formula C20H19NO4S B5086126 5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5086126.png)
5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a synthetic compound that belongs to the thiazolidinedione class of drugs. It has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of TZD is primarily mediated through its interaction with PPARγ, a nuclear receptor that regulates gene expression in various tissues. TZD binds to PPARγ and induces a conformational change that enhances its transcriptional activity, leading to the activation of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. TZD can also modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which play important roles in cell growth and survival.
Biochemical and Physiological Effects:
TZD has been shown to have various biochemical and physiological effects in different tissues. In adipose tissue, TZD can promote adipocyte differentiation and improve insulin sensitivity by increasing glucose uptake and reducing lipolysis. In the liver, TZD can reduce hepatic glucose production and improve lipid metabolism by regulating the expression of genes involved in gluconeogenesis and lipogenesis. In cancer cells, TZD can induce cell cycle arrest and apoptosis by inhibiting various signaling pathways, such as the PI3K/Akt and MAPK pathways. In the brain, TZD can reduce oxidative stress and inflammation by activating various antioxidant and anti-inflammatory pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of TZD is its high specificity and potency in activating PPARγ, which makes it a valuable tool for studying the role of PPARγ in various diseases. TZD can also be easily synthesized and purified, which makes it readily available for research purposes. However, TZD has some limitations for lab experiments, such as its low solubility in water and its potential cytotoxicity at high concentrations. Additionally, TZD can interact with other nuclear receptors and signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for TZD research. One of the major areas of interest is the development of novel TZD derivatives with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the role of TZD in metabolic diseases, such as obesity and non-alcoholic fatty liver disease. Additionally, TZD has shown promising results in preclinical studies for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore its potential therapeutic effects in these diseases.
Synthesis Methods
TZD can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-(benzylideneamino)thiazolidine-4-one to yield TZD. The purity and yield of TZD can be improved through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
TZD has been extensively studied for its potential therapeutic effects in various diseases. In diabetes, TZD has been shown to improve insulin sensitivity and glucose uptake by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. TZD has also been investigated for its potential anticancer effects, as it can induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways. Additionally, TZD has been studied for its potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(5Z)-5-[[2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-13-6-5-7-14(2)18(13)25-11-10-24-16-9-4-3-8-15(16)12-17-19(22)21-20(23)26-17/h3-9,12H,10-11H2,1-2H3,(H,21,22,23)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMSQKFKQZXUTO-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(2,3-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5086049.png)

![4-[(3,4-dimethylphenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B5086060.png)
![N-(1,3-benzothiazol-2-ylmethyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5086066.png)

![7-[(diethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5086086.png)

![N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5086099.png)

![2-[4-(4-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5086110.png)
![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5086132.png)
![ethyl 6-methyl-2-{[(3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5086139.png)

![1-bromo-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5086154.png)